Cas no 58920-31-3 (2-Propenoic acid,4-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]butylester)
![2-Propenoic acid,4-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]butylester structure](https://nl.kuujia.com/scimg/cas/58920-31-3x500.png)
58920-31-3 structure
Productnaam:2-Propenoic acid,4-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]butylester
2-Propenoic acid,4-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]butylester Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Propenoic acid,4-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]butylester
- 4-[[(heptadecafluorooctyl)sulphonyl]methylamino]butyl acrylate
- 2-Propenoic acid, 4-(((1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl)methylamino)butyl ester
- 2-Propenoic acid, 4-(((heptadecafluorooctyl)sulfonyl)methylamino)butyl ester
- 2-Propenoic acid, 4-(methyl((heptadecafluorooctyl)sulfonyl)amino)butyl ester
- 4-(((Heptadecafluorooctyl)sulphonyl)methylamino)butyl acrylate
- 4-{[(heptadecafluorooctyl)sulfonyl](methyl)amino}butyl prop-2-enoate
- DTXSID30880493
- 2-Propenoic acid, 4-[[(heptadecafluorooctyl)sulfonyl]methylamino]butyl ester
- 58920-31-3
- 4-(Methyl((perfluorooctyl)sulfonyl)amino)butyl 2-propenoate
- EINECS 261-496-4
- NS00011341
-
- Inchi: InChI=1S/C16H14F17NO4S/c1-3-8(35)38-7-5-4-6-34(2)39(36,37)16(32,33)14(27,28)12(23,24)10(19,20)9(17,18)11(21,22)13(25,26)15(29,30)31/h3H,1,4-7H2,2H3
- InChI-sleutel: XEVYGIAXCSAAOA-UHFFFAOYSA-N
- LACHT: CN(CCCCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Berekende eigenschappen
- Exacte massa: 639.03722
- Monoisotopische massa: 639.037208
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 22
- Zware atoomtelling: 39
- Aantal draaibare bindingen: 15
- Complexiteit: 1000
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 72.1
- XLogP3: 6.6
Experimentele eigenschappen
- Dichtheid: 1.549
- Kookpunt: 377.7°C at 760 mmHg
- Vlampunt: 182.2°C
- Brekindex: 1.366
- PSA: 72.47
2-Propenoic acid,4-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]butylester Gerelateerde literatuur
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
58920-31-3 (2-Propenoic acid,4-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]butylester) Gerelateerde producten
- 1187-99-1(DL-4-Hydroxy-2-ketoglutarate dilithium salt)
- 3129-16-6(methyl 4-(2,2-dicyanoeth-1-en-1-yl)benzoate)
- 2229447-45-2(2,2-difluoro-1-(1-methyl-1H-1,3-benzodiazol-5-yl)cyclopropane-1-carboxylic acid)
- 1280965-77-6(2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 1602584-50-8(4-Penten-2-one, 1-(1-aminocyclobutyl)-)
- 2227685-71-2(rac-(1R,2S)-2-(3-methylcyclobutyl)methylcyclopentan-1-ol)
- 938031-05-1(2-(2-methoxyethyl)amino-3-(4-methylphenyl)-4H-furo3,2-cchromen-4-one)
- 2229097-19-0(3-(2-chloro-5,6,7,8-tetrahydroquinolin-3-yl)-4,4-difluorobutanoic acid)
- 1270306-31-4(2-amino-3-(2-fluoro-6-methylphenyl)propanoic acid)
- 1870039-63-6(1-(4-Bromophenyl)-4-(trifluoromethyl)triazole)
Aanbevolen leveranciers
Zhejiang Brunova Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
CN Leverancier
Bulk

Hubei Changfu Chemical Co., Ltd.
Goudlid
CN Leverancier
Bulk

Jiangsu Xinsu New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk

pengshengyue
Goudlid
CN Leverancier
Bulk
